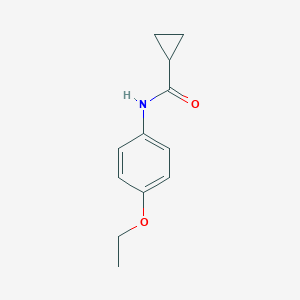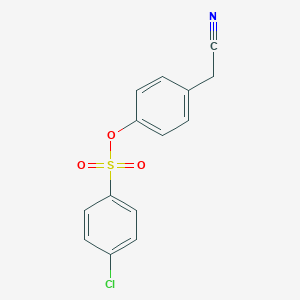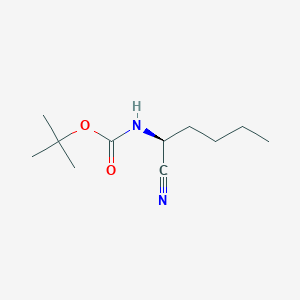
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI), also known as S-CPIT or S-CPIT-1, is a chemical compound that has gained significant attention in scientific research due to its potential application in various areas such as medicinal chemistry, drug design, and material science.
Mécanisme D'action
The mechanism of action of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) involves the inhibition of the target enzyme through the formation of a covalent bond between the carbamate group of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) and the active site of the enzyme. This results in the inactivation of the enzyme, leading to the reduction of the pathological symptoms associated with the disease.
Effets Biochimiques Et Physiologiques
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has been found to exhibit good pharmacokinetic properties such as good oral bioavailability, high metabolic stability, and low toxicity. It has also been found to cross the blood-brain barrier, making it a potential candidate for the treatment of central nervous system diseases. In addition, Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has been found to exhibit anti-inflammatory and antioxidant properties, which can further enhance its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) in lab experiments include its high purity, good solubility, and ease of synthesis. However, the limitations of using Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) include its relatively high cost and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for the research on Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI). Firstly, the development of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and depression needs to be further explored. Secondly, the potential application of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) in material science such as the development of biosensors and drug delivery systems needs to be investigated. Thirdly, the structure-activity relationship of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) needs to be further elucidated to optimize its pharmacological properties. Finally, the development of more efficient and cost-effective synthesis methods for Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) needs to be explored to facilitate its large-scale production.
Conclusion
In conclusion, Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) is a promising chemical compound that has potential applications in various areas such as medicinal chemistry, drug design, and material science. Its potent inhibitory activity against various enzymes, good pharmacokinetic properties, and anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. However, further research is needed to fully explore its therapeutic potential and optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) involves the reaction between 1-cyanopentyl carbamate and tert-butyl chloroformate in the presence of a base catalyst. The reaction yields Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) in high purity and yield. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has been extensively studied for its potential application in medicinal chemistry and drug design. It has been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has the potential to be developed as a therapeutic agent for these diseases.
Propriétés
Numéro CAS |
180994-28-9 |
|---|---|
Nom du produit |
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) |
Formule moléculaire |
C11H20N2O2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
tert-butyl N-[(1S)-1-cyanopentyl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-5-6-7-9(8-12)13-10(14)15-11(2,3)4/h9H,5-7H2,1-4H3,(H,13,14)/t9-/m0/s1 |
Clé InChI |
PHAKPKRDXZRCHO-VIFPVBQESA-N |
SMILES isomérique |
CCCC[C@@H](C#N)NC(=O)OC(C)(C)C |
SMILES |
CCCCC(C#N)NC(=O)OC(C)(C)C |
SMILES canonique |
CCCCC(C#N)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



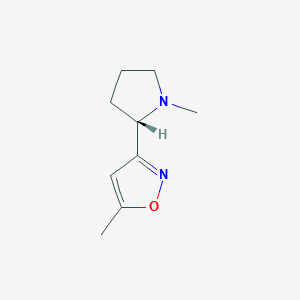
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)
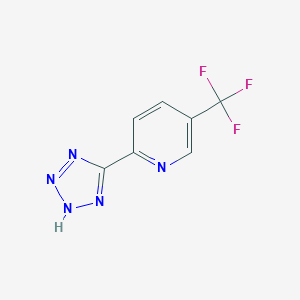
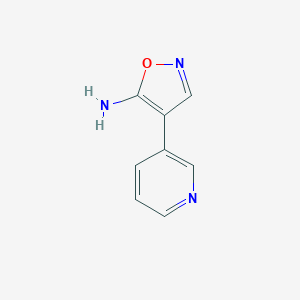
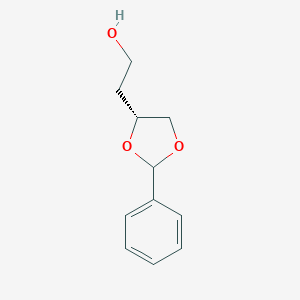
![(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B61386.png)
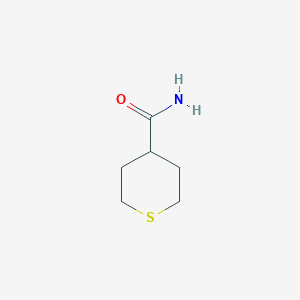
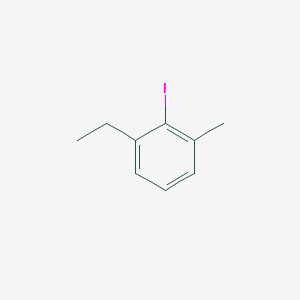
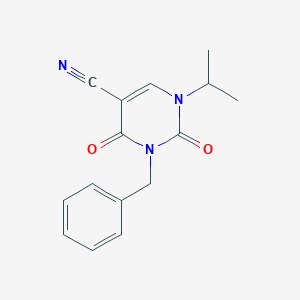
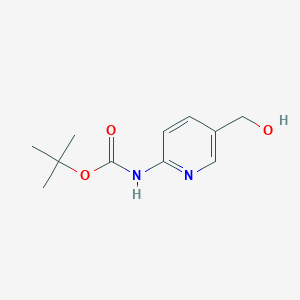
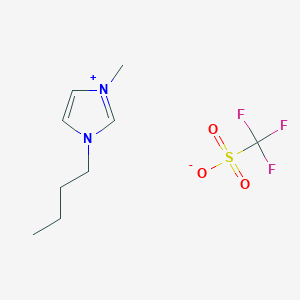
![tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate](/img/structure/B61398.png)
